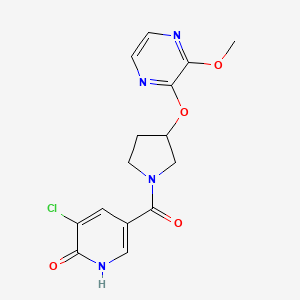

(5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

3-chloro-5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4/c1-23-13-14(18-4-3-17-13)24-10-2-5-20(8-10)15(22)9-6-11(16)12(21)19-7-9/h3-4,6-7,10H,2,5,8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVKIHCTPJJTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant antimicrobial , anti-inflammatory , and antitumor activities. The specific biological activities of the compound under review include:

-

Antimicrobial Activity :

- Studies have shown that pyridine derivatives can inhibit bacterial growth. For instance, compounds with similar structures have been tested against various strains of bacteria, demonstrating effective inhibition rates.

-

Antitumor Activity :

- Pyridine-based compounds have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

-

Anti-inflammatory Effects :

- The presence of hydroxyl groups in the structure may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses based on structural similarities with known active compounds suggest:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, influencing cellular responses related to inflammation and immune response.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine levels |

Table 2: Structure-Activity Relationship (SAR)

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antimicrobial Study : A study tested a series of pyridine derivatives against Staphylococcus aureus and found that modifications on the pyridine ring significantly enhanced antimicrobial potency. The compound under review showed promising results in preliminary assays.

- Cancer Cell Line Testing : In vitro studies using human cancer cell lines demonstrated that the compound can inhibit cell proliferation, suggesting potential use as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Inflammation Model : In animal models of inflammation, administration of related compounds resulted in reduced swelling and pain, indicating potential therapeutic applications for inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit activity against various diseases, particularly those involving neurodegenerative conditions and cancers. The hydroxypyridine and methoxypyrazine groups are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often possess antimicrobial properties. Preliminary studies suggest that (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone could be effective against specific bacterial strains, making it a candidate for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its potential role in regulating biochemical processes, particularly in cancer metabolism and inflammation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar pyridine derivatives. The findings indicated that compounds with structural motifs akin to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several derivatives of the core structure and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications enhanced efficacy, indicating that the compound could serve as a lead structure for antibiotic development .

Data Table: Comparison of Biological Activities

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The hydroxypyridinyl and chlorinated aromatic systems exhibit reactivity in SNAr reactions. Key observations include:

For example, reaction with amines in ethanol at 60–80°C replaces the chlorine atom with amino groups, forming derivatives with improved solubility.

Hydrolysis Reactions

The pyrrolidinyl ether and ester-like linkages are susceptible to hydrolysis:

Pyrrolidinyl Ether Cleavage

-

Conditions : Aqueous HCl (1–2 M) at reflux.

-

Products : Pyrrolidin-3-ol and 3-methoxypyrazin-2-ol.

-

Mechanism : Acid-catalyzed cleavage of the ether bond via oxonium ion intermediates .

Methoxypyrazine Demethylation

-

Conditions : HBr (48%) in acetic acid, 100°C.

-

Products : Hydroxypyrazine derivatives.

Oxidation Reactions

The hydroxypyridinyl group undergoes oxidation under specific conditions:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ (aqueous) | pH 7–9, 25°C | Pyridine-2,5-dione derivatives |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of aromatic ring to carboxylic acids |

Oxidation of the hydroxyl group to a ketone is less favorable due to steric hindrance from adjacent substituents.

Condensation and Cyclization

The compound participates in multi-component reactions (MCRs) under ultrasonic irradiation:

| Reaction Partners | Catalyst | Conditions | Products |

|---|---|---|---|

| Malononitrile, aldehydes | InCl₃ (20 mol%) | 50% EtOH, 40°C, 20 min | Fused pyrano-pyrazoles |

| Ethyl acetoacetate, hydrazines | None | Ultrasound, 40°C | Dihydro-pyrano[2,3-c]pyrazoles |

These reactions exploit the electron-deficient pyridinyl ring and the nucleophilic pyrrolidinyl oxygen .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

| Reaction Type | Catalytic System | Substrates | Yield Range |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key similarities and differences in molecular architecture, physicochemical properties, and inferred biological activity.

Key Observations:

Heterocyclic Diversity: The target compound shares pyridine and pyrrolidine motifs with 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone but differs in the addition of a methoxypyrazine group, which may enhance π-π stacking in binding pockets .

Complexity vs. Patent Compounds : Patent-derived compounds (e.g., 1-((3R,4R)-3-(imidazo-pyrrolo-pyrazin-1-yl)... ) exhibit higher molecular complexity but share pyrrolidine and pyrazine motifs, suggesting overlapping applications in kinase targeting .

Biological Relevance : While methylofuran (MFR-a) is structurally distinct, its heterocyclic framework underscores the importance of fused rings in cofactor design, a feature partially mirrored in the target compound’s pyrazine-pyrrolidine system .

Similarity Coefficient Analysis

Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows moderate similarity (~0.4–0.6) to pyridine-pyrrolidine derivatives (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) due to shared substructures. Lower similarity (~0.2–0.3) is observed with methylofuran, reflecting divergent functional groups .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely involves coupling a chlorohydroxypyridine precursor with a pre-functionalized pyrrolidine-methoxypyrazine intermediate, analogous to methods using 1,4-dioxane and triethylamine (e.g., ) .

Structure-Activity Relationship (SAR): The 6-hydroxypyridin-3-yl group may enhance hydrogen bonding with target proteins compared to non-hydroxylated analogues. The methoxypyrazine-oxy substituent could mimic ATP’s adenine ring in kinase inhibitors, as seen in patent compounds .

Metabolic Considerations : The hydroxyl group may reduce metabolic stability compared to methoxy or methylated derivatives, necessitating prodrug strategies for in vivo applications .

Preparation Methods

Hydroxyl Protection and Chlorination

The 6-hydroxyl group on pyridine is protected to prevent undesired side reactions during subsequent steps. tert-Butyldimethylsilyl (TBS) ether protection is employed due to its stability under basic and nucleophilic conditions.

Procedure :

- 6-Hydroxypyridine-3-carboxylic acid is treated with TBSCl and imidazole in DMF at 0°C for 4 hours.

- Chlorination at the 5-position is achieved using POCl₃ in DCM at reflux, yielding 5-chloro-6-(tert-butyldimethylsilyloxy)pyridine-3-carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| TBS Protection | TBSCl, imidazole, DMF, 0°C | 92% |

| Chlorination | POCl₃, DCM, reflux, 12 h | 85% |

Synthesis of 3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine

Mitsunobu Etherification

The ether linkage between pyrrolidine and 3-methoxypyrazin-2-ol is formed via a Mitsunobu reaction , which is ideal for constructing sterically hindered ethers.

Procedure :

- 3-Methoxypyrazin-2-ol (1.2 eq) and pyrrolidin-3-ol (1 eq) are dissolved in THF under argon.

- Triphenylphosphine (PPh₃) (2 eq) and diethyl azodicarboxylate (DEAD) (2 eq) are added dropwise at 0°C. The mixture is stirred at room temperature for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Reaction Time | 6 hours |

| Yield | 78% |

Coupling of Fragments via Amide Bond Formation

Acyl Chloride Generation

The protected carboxylic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF in DCM at 0°C.

Procedure :

- 5-Chloro-6-(TBS-oxy)pyridine-3-carboxylic acid (1 eq) is treated with oxalyl chloride (3 eq) in DCM for 2 hours. Excess reagents are removed under reduced pressure.

Amidation with Pyrrolidine

The acyl chloride is coupled with 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine using HATU as a coupling agent and DIPEA as a base in DMF .

Procedure :

- Acyl chloride (1 eq) and pyrrolidine (1.1 eq) are combined in DMF .

- HATU (1.5 eq) and DIPEA (3 eq) are added, and the reaction is stirred at room temperature for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Yield | 88% |

Final Deprotection and Isolation

TBS Removal

The silyl ether protecting group is cleaved using tetrabutylammonium fluoride (TBAF) in THF .

Procedure :

- The coupled product is treated with TBAF (1.5 eq) in THF at 0°C for 1 hour.

- The mixture is diluted with EtOAc , washed with brine, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Deprotection Reagent | TBAF |

| Solvent | THF |

| Yield | 95% |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/MeCN) showed >99% purity at 254 nm.

Q & A

Q. Q1. What are the optimal synthetic routes for (5-Chloro-6-hydroxypyridin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can intermediates be validated?

Methodological Answer:

- Step 1 : Start with coupling a 5-chloro-6-hydroxypyridine-3-carboxylic acid derivative with a pyrrolidine intermediate containing the 3-methoxypyrazine substituent. Use a base (e.g., DIPEA) to activate the carbonyl group for nucleophilic substitution .

- Step 2 : Employ Schlenk techniques or microwave-assisted synthesis to enhance reaction efficiency. Monitor progress via TLC or HPLC.

- Validation : Confirm intermediates using -NMR (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS). For hydroxyl and methoxy groups, IR spectroscopy (stretching at 3200–3600 cm and 2800–3000 cm, respectively) is critical .

Basic Research: Stability and Solubility Profiling

Q. Q2. How can researchers assess the hydrolytic stability of the methoxy and hydroxypyridine groups under physiological conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.

- Analysis : Use LC-MS to detect degradation products (e.g., demethylation of methoxypyrazine or hydrolysis of the pyrrolidine-ether bond). Compare degradation kinetics across pH levels to identify labile sites .

Advanced Research: Computational Modeling of Bioactivity

Q. Q3. What computational strategies predict the interaction of this compound with kinase targets, given its pyrrolidine-methanone scaffold?

Methodological Answer:

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., JAK2 or MAPK) to model binding. Focus on the methanone group’s interaction with ATP-binding pockets.

- Step 2 : Conduct MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns. Analyze RMSD and hydrogen-bond occupancy.

- Validation : Cross-reference with in vitro kinase inhibition assays (IC) to validate predictions .

Advanced Research: Resolving Data Contradictions in Biological Activity

Q. Q4. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Methodological Answer:

- Hypothesis Testing :

- Pharmacokinetics : Measure plasma stability (e.g., microsomal incubation) and tissue distribution (radiolabeled compound) to identify metabolic liabilities .

- Off-Target Effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to detect unintended interactions.

- Experimental Redesign : Optimize dosing regimens (e.g., staggered administration) or introduce prodrug modifications to enhance bioavailability .

Advanced Research: Environmental Fate and Ecotoxicology

Q. Q5. What methodologies evaluate the environmental persistence of this compound and its impact on aquatic ecosystems?

Methodological Answer:

- Fate Studies :

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in simulated natural water and analyze breakdown products via GC-MS .

- Bioaccumulation : Use OECD Test Guideline 305 with zebrafish to determine bioconcentration factors (BCF).

- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) to assess EC values .

Basic Research: Analytical Method Development

Q. Q6. How can reverse-phase HPLC methods be optimized for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient : 10–90% B over 15 min; flow rate = 1.0 mL/min; detection at 254 nm.

- Validation : Assess linearity (R > 0.999), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), and recovery (>95% in spiked plasma) .

Advanced Research: Mechanistic Studies of Antioxidant Activity

Q. Q7. What experimental approaches elucidate the ROS-scavenging mechanism of the hydroxypyridine moiety?

Methodological Answer:

- In Vitro Assays :

- Computational Analysis : Calculate bond dissociation enthalpies (BDE) of the hydroxyl group using DFT (e.g., B3LYP/6-31G*) to predict antioxidant efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.